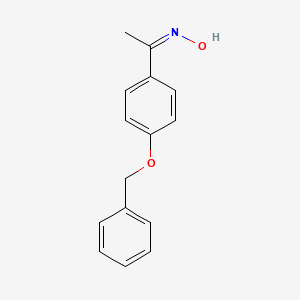
4'-Benzyloxyacetophenone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Benzyloxyacetophenone oxime is a type of oxime, a class of compounds renowned for their widespread applications in medicinal chemistry . Oximes are known for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities . They are also used as antidotes against nerve agents due to their ability to reactivate the enzyme acetylcholinesterase (AChE) .
Applications De Recherche Scientifique
1. Oxime Reactions with Nitrilium Clusters
Research by Bolotin et al. (2016) explored the reactions of various oxime species, including ketoximes like benzophenone oxime, with nitrilium closo-decaborate clusters. This study sheds light on the nucleophilicity of oximes and their potential applications in organometallic chemistry and catalysis (Bolotin et al., 2016).
2. Anticancer Activity of Oxime Esters
Song et al. (2005) synthesized oxime esters containing benzothiazole moiety, revealing their moderate anticancer activity. This demonstrates the potential of oxime derivatives, such as 4'-benzyloxyacetophenone oxime, in developing new anticancer agents (Song et al., 2005).
3. Enzymatic Reduction of Oximes
Heberling et al. (2006) studied the enzymatic reduction of oximes to imines, including benzophenone oxime derivatives. This research is significant for understanding the metabolic pathways of oximes and their potential biomedical applications (Heberling et al., 2006).
4. Radical Generation from Oxime Carbamates
McBurney and Walton (2013) investigated oxime carbamates and their potential to generate radicals upon UV photolysis. Such studies are crucial for understanding the photochemical properties of oximes and their applications in synthetic chemistry (McBurney & Walton, 2013).
5. Contact Allergen Properties
Nilsson et al. (2005) found that certain oximes, including derivatives of acetophenone, can act as strong contact allergens. This highlights the importance of understanding the biological interactions of oximes, especially in consumer products (Nilsson et al., 2005).
6. Anti-Cancer Properties of Oxime Ethers
Kosmalski et al. (2022) evaluated oxime ethers, including acetophenone derivatives, for their cytotoxicity against cancer cell lines. This underscores the potential therapeutic applications of oxime compounds in cancer treatment (Kosmalski et al., 2022).
7. Atmospheric Carbonyl Reaction Products
Obermeyer et al. (2009) identified various carbonyl compounds, including acetophenone oximes, in ambient air samples, indicating the role of these compounds in environmental chemistry (Obermeyer et al., 2009).
8. Photobase Generation from Oxime-Urethane Derivatives
Chae (1998) utilized oxime-urethane derivatives for photobase generation, indicating the use of oximes in advanced polymerization and material science processes (Chae, 1998).
Propriétés
IUPAC Name |
N-[1-(4-phenylmethoxyphenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-12(16-17)14-7-9-15(10-8-14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUVFOCINGKZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
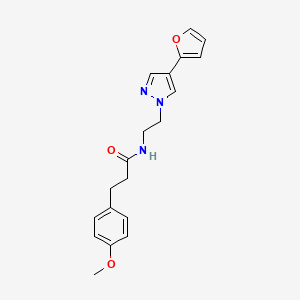
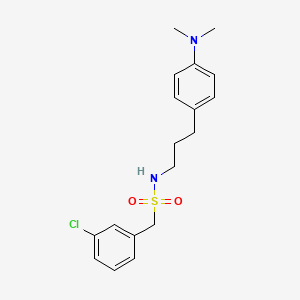
![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2678851.png)
![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2678852.png)
![2-[3-(2-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2678853.png)
![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide](/img/structure/B2678855.png)
![1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2678856.png)
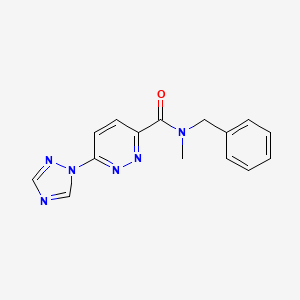

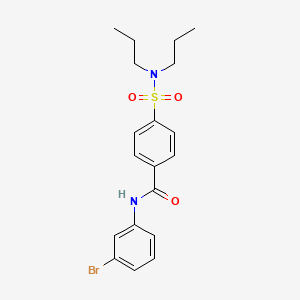
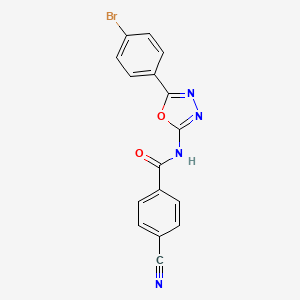


![(E)-16-benzylidene-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B2678865.png)
